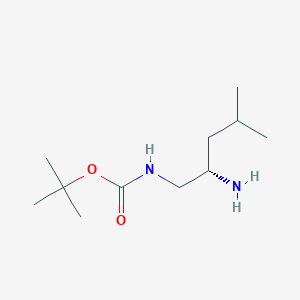

(S)-(2-Amino-4-methyl-pentyl)-carbaminsäure-tert-butylester

Übersicht

Beschreibung

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Festphasenpeptidsynthese (SPPS)

Diese Verbindung ist eine N-terminal geschützte Aminosäure, die in der Festphasenpeptidsynthese (SPPS) verwendet wird, um einzigartige Peptide herzustellen, die Glutamat-tert-butylesterreste enthalten . Dieser Prozess ist entscheidend für die Produktion von Peptiden, die eine breite Palette von Anwendungen in der biologischen Forschung und Medikamentenentwicklung haben .

Maskierte Carboxylgruppen-Surrogate

Tert-Butyl-Aminosäureester, wie diese Verbindung, werden in der Peptidchemiesynthese umfassend als maskierte Carboxylgruppen-Surrogate eingesetzt . Dies ermöglicht die selektive Schutz- und Entschützung von Carboxylgruppen, was ein wichtiger Schritt bei der Synthese komplexer organischer Moleküle ist .

Krebsforschung

Die Verbindung wurde bei der Synthese und Bewertung von zwei Serien von tert-Butylester- und Ethylester-Prodrogen von L-γ-Methylenglutaminsäureamiden verwendet . Diese Prodrug-Verbindungen haben gezeigt, dass sie das Wachstum von Brustkrebszellen unterdrücken . Diese Forschung könnte möglicherweise zur Entwicklung neuer Therapeutika für die Behandlung mehrerer Untertypen von Brustkrebs führen .

Synthese von chiralen 2-substituierten cyclischen Aminen

Im Jahr 2014 beschrieben Kudale und Mitarbeiter eine einfache asymmetrische Methode zur Herstellung chiraler 2-substituierter 4-, 5- und 6-gliedriger cyclischer Amine unter Verwendung von (S)-tert-Butansulfinamid als chiralem Hilfsstoff . Diese Methode könnte möglicherweise auf die Synthese von chiralen 2-substituierten cyclischen Aminen angewendet werden, wobei “(S)-(2-Amino-4-methyl-pentyl)-carbaminsäure-tert-butylester” als Ausgangsmaterial verwendet wird .

Pharmakokinetische Studien

Pharmakokinetische (PK) Studien wurden an dem führenden L-γ-Methylenglutaminsäureamid (Verbindung 5) durchgeführt, um die gewebespezifische Verteilung und andere PK-Parameter zu ermitteln . Diese Verbindung zeigte eine moderate Exposition gegenüber dem Gehirn mit einer Halbwertszeit von 0,71 h und eine gute Gewebsverteilung in der Niere und Leber . Diese Informationen sind entscheidend für das Verständnis des Verhaltens der Verbindung im Körper und könnten die Gestaltung neuer Medikamente beeinflussen .

Hemmung des Glutaminstoffwechsels bei Krebs

In Krebszellen ist die Glutaminolyse die Hauptquelle für biosynthetische Vorstufen, und die jüngsten Bemühungen, Aminosäureanaloga zur Hemmung des Glutaminstoffwechsels bei Krebs zu entwickeln, waren umfangreich . Die Verbindung könnte angesichts ihrer strukturellen Ähnlichkeit mit Glutamin in diesem Zusammenhang möglicherweise verwendet werden .

Wirkmechanismus

Target of Action

The primary targets of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are carboxylic acids and alcohols . The compound acts as a protecting group for these targets, preventing their reaction with various nucleophiles and reducing agents .

Mode of Action

The compound interacts with its targets through a process known as esterification . This involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of thioesters and thioacids . It is involved in the synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S . The chemistry is compatible with a wide variety of urethane protecting groups, side-chain functionalities, and sterically hindered amino acids .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment. The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols . These products are stable and can be used in further reactions. The compound’s action also prevents the polymerization of the amino acids and minimizes undesirable side reactions during the synthetic process .

Action Environment

The action, efficacy, and stability of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the compound’s tert-butylation reactions proceed much faster and in higher yields at certain temperatures . Additionally, the compound’s stability and reactivity can be affected by the presence of strong nucleophiles or reducing agents .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

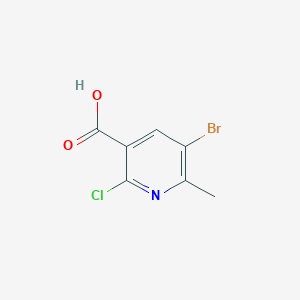

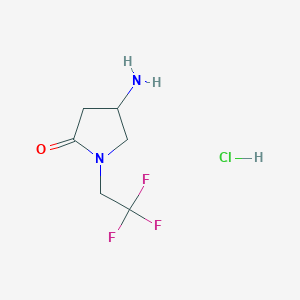

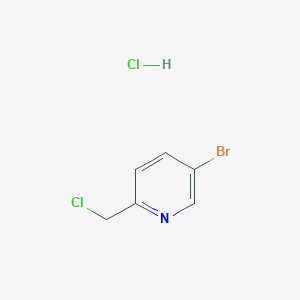

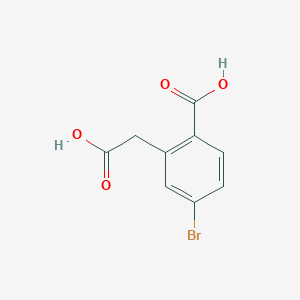

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.